Melting Point Depression of ~180 °C Relative to the 2-Amino Analog Confers Handling and Processing Advantages
The target compound exhibits a melting point of 86–87 °C, which is approximately 180 °C lower than that of its closest structural analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1), which melts with decomposition at 266–268 °C . This large differential in solid-state thermal behavior translates into easier melt processing, lower energy requirements for drying and formulation, and reduced risk of thermal degradation during storage or reaction workup .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 86–87 °C (sharp, non-decomposition melting) |
| Comparator Or Baseline | 1-(2-Amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1): 266–268 °C (with decomposition) |
| Quantified Difference | Δmp ≈ –180 °C (target compound melts substantially lower) |
| Conditions | Standard melting point determination; data from independent vendor/product databases (ChemicalBook and VWR) |
Why This Matters
A ~180 °C lower melting point directly impacts ease of handling, solvent-free reaction compatibility, and formulation flexibility, making the allylamino compound the preferred choice when melt-phase processing or low-temperature workflows are required.
